2-(4-Phenoxyphenyl)propan-2-ol
Description
Properties
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIVPQAHDLURMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Alkylation
A prominent method involves the reaction of 4-phenoxyphenyl derivatives with chloroisopropyl alcohol in the presence of acid-binding agents. The process, detailed in patent CN105330519A, utilizes 4-phenoxyphenyl as the starting material dissolved in ethanol. Pyridine or its aqueous solution serves as the preferred acid-binding agent, neutralizing HCl generated during the reaction.
Reaction Conditions :
-
Temperature : 25–120°C (optimal at 78°C)
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Molar Ratio : Acid-binding agent (10–150% of 4-phenoxyphenyl, ideally 100%)
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Solvent : Ethanol, methanol, or water
The reaction proceeds via an SN2 mechanism, where chloroisopropyl alcohol acts as the alkylating agent. Cooling the reaction mixture precipitates the product, avoiding complex purification steps. This method’s efficiency stems from minimal byproduct formation, attributed to the selectivity of pyridine in scavenging HCl.
Solvent and Catalyst Optimization
Ethanol outperforms other solvents due to its polarity and ability to dissolve both reactants. Trials with methanol or water resulted in lower yields (<80%). Catalytic screening (Table 1) highlights pyridine’s superiority over triethylamine or sodium methoxide, achieving near-quantitative conversion.
Table 1: Catalyst Performance in Alkylation
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 88.95 | 98.10 |
| Triethylamine | 75.20 | 95.30 |
| Sodium Methoxide | 68.40 | 92.80 |
Hydrolysis of Sulfonic Esters
Enantioselective Synthesis
Patent WO2002083612A1 discloses a route to enantiomerically pure (S)-1-(4-phenoxyphenoxy)-2-propanol, a precursor to the target compound. The method involves hydrolyzing sulfonic esters derived from 2-(4-phenoxyphenoxy)propane derivatives under basic conditions.
Key Steps :
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Sulfonation : Reacting the propanol precursor with sulfonyl chlorides.
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Hydrolysis : Using NaOH or KOH in ethanol/water mixtures at 68–70°C.
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Resolution : Chiral chromatography to isolate the (S)-enantiomer.
Advantages :
-
Optical Purity : >99% enantiomeric excess (ee)
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Scalability : Adaptable to continuous-flow systems
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
The alkylation method (Section 1) offers higher yields (88–95%) and simpler workup compared to hydrolysis routes (70–85%). However, the latter enables access to enantiopure forms critical for pharmaceutical applications.
Industrial Feasibility
Ethanol-based systems are cost-effective and align with green chemistry principles. In contrast, hydrolysis methods require stringent temperature control and chiral separation, increasing operational costs.
Emerging Techniques and Innovations
Continuous-Flow Reactors
Recent advancements integrate the alkylation process into microreactor systems, reducing reaction times from 20 hours to <2 hours. Preliminary data show 92% yield at 120°C with residence times of 30 minutes.
Catalytic Recycling
Immobilized pyridine derivatives on silica gel enable catalyst reuse for up to 5 cycles without significant activity loss, enhancing sustainability.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Phenoxyphenyl)propan-2-one.
Reduction: Formation of 2-(4-Phenoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Phenoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as an additive in coatings, plastics, and rubber to enhance performance and stability.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function and activity. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The propan-2-ol core is a common scaffold in medicinal and industrial chemistry. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacological Differences
- Lipophilicity: The phenoxyphenyl group in this compound likely confers moderate logP compared to halogenated analogs (e.g., Fluconazole, logP ~0.5–2.5). Fluorinated derivatives (e.g., 2-(2,4-difluorophenyl)propan-2-ol) exhibit higher lipophilicity, enhancing membrane permeability .
- Biological Activity: Fluconazole: Triazole groups enable antifungal activity but inhibit cytochrome P450 enzymes, leading to drug-drug interactions . Propanolamines (e.g., compounds 10 and 11): Indole and methoxyphenoxy substituents enable α-adrenoceptor antagonism, useful in cardiovascular therapies . Halogenated Analogs: Bromine and chlorine in 2-(5-bromo-2-chlorophenyl)propan-2-ol may facilitate electrophilic aromatic substitution, making it a versatile synthetic intermediate .
Key Research Findings
- Synthetic Utility : Propan-2-ol derivatives with halogen or ether substituents are key intermediates in drug synthesis (e.g., Lorcaserin impurities ).
- Pharmacological Screening: Compounds like 10 and 11 demonstrated α-adrenolytic activity at IC₅₀ values of 10–50 nM, underscoring the impact of indole and methoxy groups on receptor binding .
- Environmental Impact : Halogenated analogs require specialized waste management to avoid ecological contamination .
Biological Activity
2-(4-Phenoxyphenyl)propan-2-ol, also known as a phenolic compound, is recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a propan-2-ol backbone with a phenoxyphenyl substitution, which contributes to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays on cancer cell lines such as HeLa and MCF-7 revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Pesticide Science evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an effective antimicrobial agent .
- Cancer Cell Line Studies : In research conducted by the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, where it exhibited IC50 values ranging from 15 to 25 µM. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, altering their permeability.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Data Table: Biological Activities
| Activity | Target Organism/Cell Line | IC50/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |
| Antimicrobial | S. aureus | 32 µg/mL | Membrane disruption |
| Anticancer | HeLa (cervical cancer) | 20 µM | Apoptosis via caspase activation |
| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis via caspase activation |
Q & A
Basic: What are the recommended laboratory synthesis methods for 2-(4-Phenoxyphenyl)propan-2-ol?
Answer:
The compound can be synthesized via Friedel-Crafts alkylation of phenoxyphenyl derivatives or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction). Key steps include:
- Grignard Reaction : Reacting 4-phenoxyphenylmagnesium bromide with acetone under anhydrous conditions.
- Crystallization : Purification via recrystallization using ethanol/water mixtures to isolate the tertiary alcohol.
Structural confirmation is achieved through single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and hydrogen-bonding networks . Reported yields range from 65–85%, depending on reaction optimization (e.g., solvent selection, catalyst loading) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use P95 respirators if airborne particles are generated .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hygroscopic degradation .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition, cytotoxicity) may arise from:
- Structural Variants : Subtle differences in substituents (e.g., halogenation, methoxy groups) alter binding affinity. Use structure-activity relationship (SAR) studies to compare analogs .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves (IC₅₀/EC₅₀) .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify trends .
Advanced: What experimental design strategies optimize the synthesis of this compound?
Answer:
- Simplex Method : Use this algorithm to minimize side reactions by iteratively adjusting variables (e.g., temperature, stoichiometry) .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., catalyst type, solvent polarity). For example, a 3² factorial design revealed THF as optimal for Grignard reactivity .
- In Situ Monitoring : Employ FTIR or HPLC to track reaction progress and intermediate stability .
Advanced: What techniques characterize the crystalline polymorphs of this compound?
Answer:
- SC-XRD : Resolves unit-cell parameters and hydrogen-bonding motifs (e.g., O–H⋯O interactions forming tetramers ).
- PXRD : Differentiates polymorphs by comparing experimental vs. simulated diffraction patterns .
- Thermal Analysis : DSC identifies melting points and phase transitions, while TGA assesses thermal stability .
- Computational Modeling : Density functional theory (DFT) predicts stable conformers and validates experimental data .
Basic: How is the purity of this compound assessed?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : ¹H/¹³C NMR to confirm absence of impurities (e.g., unreacted acetone or aryl halides) .
- Elemental Analysis : Verify C/H/O ratios match theoretical values (C₁₅H₁₆O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
